Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate
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Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is a chemical compound with the molecular formula C16H21NO4. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted cyclohexane compounds .
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((benzyloxy)carbonyl)amino)benzoate
- Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective protection and deprotection of amines .
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19) |
InChI Key |
WYXUXMWISGBQGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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